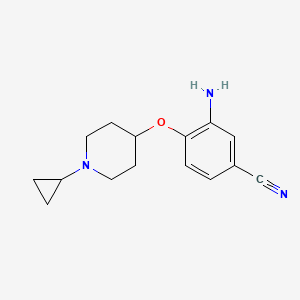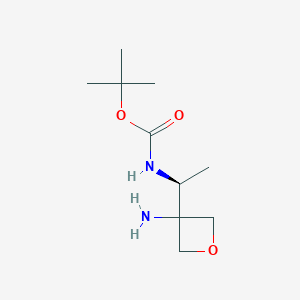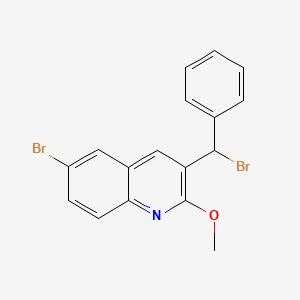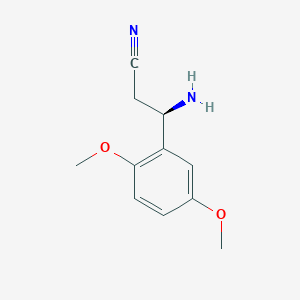
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through cyclization reactions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while reduction reactions may produce amine derivatives.
Aplicaciones Científicas De Investigación
5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring and Boc-protected amino group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Amino-2-methylpropyl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but lacks the Boc protection.
5-(2-((Methoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure with a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) group in 5-(2-((Tert-butoxycarbonyl)amino)propan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid provides unique properties, such as increased stability and protection of the amino group during chemical reactions. This makes it a valuable intermediate in organic synthesis and research .
Propiedades
Fórmula molecular |
C11H17N3O5 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O5/c1-10(2,3)18-9(17)13-11(4,5)8-12-6(7(15)16)14-19-8/h1-5H3,(H,13,17)(H,15,16) |
Clave InChI |
PXTYJGSZZYAMCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(C)C1=NC(=NO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


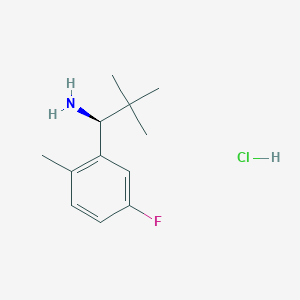
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13045712.png)
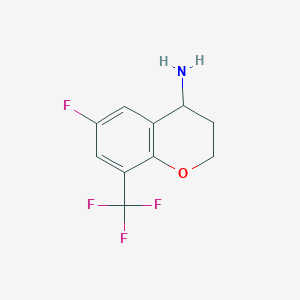
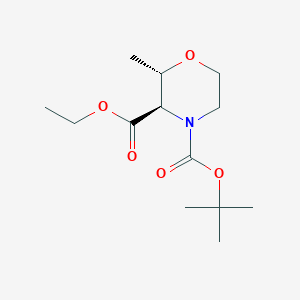


![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)

![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
